An In-depth Technical Guide to the Physicochemical Properties of Cinnamyl Methyl Carbonate
An In-depth Technical Guide to the Physicochemical Properties of Cinnamyl Methyl Carbonate
Foreword: Understanding the Molecule
Cinnamyl methyl carbonate (CAS No. 85217-69-2) is a valuable organic ester that holds significant promise for professionals in synthetic chemistry and materials science. As an allylic carbonate, its reactivity is of considerable interest, particularly as an electrophile in palladium-catalyzed allylic alkylation reactions, a cornerstone of modern organic synthesis.[1] This guide provides a comprehensive overview of its known physicochemical properties, outlines protocols for their experimental determination, and offers insights into its structural characterization and chemical behavior. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to incorporate this versatile molecule into their work.
Chemical Identity and Molecular Structure
Cinnamyl methyl carbonate is systematically named Methyl (E)-3-phenyl-2-propen-1-yl carbonate. Its structure features a central carbonate functional group linking a methyl group and a cinnamyl group. The cinnamyl moiety, with its conjugated system of a phenyl ring and a carbon-carbon double bond, is the primary determinant of the molecule's characteristic reactivity.
dot graph { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];
// Define nodes for atoms with labels C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1!"]; C4 [label="C", pos="3.5,1!"]; C5 [label="C", pos="4.5,0!"]; C6 [label="C", pos="4.5,-1!"]; C7 [label="C", pos="3.5,-1!"]; C8 [label="C", pos="2.5,0!"]; // Phenyl ring attachment C9 [label="C", pos="-1.5,0!"]; // Alkene C H_alkene1 [label="H", pos="-2,0.5!"]; C10 [label="C", pos="-2.5,-0.5!"]; // Alkene C H_alkene2 [label="H", pos="-3,-0!"]; C11 [label="O", pos="-3.5,-1.2!"]; C12 [label="C", pos="-4.5,-0.8!"]; O1 [label="O", pos="-4.8,-0!"]; O2 [label="O", pos="-5.2,-1.6!"]; C13 [label="C", pos="-6.2,-1.2!"]; H1 [label="H", pos="-6.5, -0.7!"]; H2 [label="H", pos="-6.5, -1.7!"]; H3 [label="H", pos="-5.9, -1.7!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C1; C1 -- C8 [style=invis]; // for positioning C8 -- C2 [style=invis]; C8 -- C7 [style=invis];
// Alkene chain C1 -- C9; C9 -- C10 [style=double]; C10 -- C11;
// Carbonate group C11 -- C12; C12 -- O1 [style=double]; C12 -- O2; O2 -- C13;
// Hydrogens on alkene C9 -- H_alkene1; C10 -- H_alkene2;
// Hydrogens on methyl C13 -- H1; C13 -- H2; C13 -- H3;
} Caption: 2D structure of Cinnamyl Methyl Carbonate.
Physicochemical Data
Quantitative physical data for cinnamyl methyl carbonate is sparse in publicly available literature. The following table summarizes the available data and provides context by comparing it with structurally related compounds. The lack of comprehensive experimental data underscores the need for the characterization protocols detailed in the subsequent sections.
| Property | Cinnamyl Methyl Carbonate | Methyl Cinnamate (Analogue) | Cinnamyl Alcohol (Precursor) | Data Source |
| CAS Number | 85217-69-2 | 103-26-4 | 104-54-1 | [2][3] |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₀H₁₀O₂ | C₉H₁₀O | [2][3] |
| Molecular Weight | 192.21 g/mol | 162.19 g/mol | 134.18 g/mol | [2][3][4] |
| Boiling Point | 113-115 °C (at 2 Torr) | 260-262 °C (at 760 mmHg) | 250 °C (at 760 mmHg) | [2][5] |
| Melting Point | Data not available | 36-38 °C | 34 °C | [2][3][6] |
| Density | 1.109 ± 0.06 g/cm³ (Predicted) | 1.070 g/cm³ (at 35 °C) | 1.044 g/cm³ (at 20 °C) | [3][6] |
| Solubility | Data not available | Soluble in alcohol, ether, glycerol, propylene glycol, mineral oil; insoluble in water. | Soluble in alcohol, ether; slightly soluble in water (6188 mg/L at 25°C est.). | [3][5][6] |
Experimental Protocols for Physicochemical Characterization
The following protocols describe standard methodologies for determining the fundamental physicochemical properties of a semi-volatile organic ester like cinnamyl methyl carbonate.
Melting Point Determination (Thiele Tube Method)
The melting point provides a quick, reliable indication of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance.
Methodology:
-
Sample Preparation: A small amount of crystalline cinnamyl methyl carbonate is finely powdered on a watch glass.
-
Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.[1][7]
-
Apparatus Assembly: The capillary tube is attached to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb. This assembly is inserted into a Thiele tube containing mineral oil, with the oil level above the sample but below the top of the side arm.[7][8]
-
Heating and Observation: The side arm of the Thiele tube is gently heated with a micro-burner. The design of the tube ensures uniform heating of the oil via convection.[7]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is the end of the range. For high accuracy, a slow heating rate of 1-2 °C per minute is crucial near the expected melting point.[7]
Boiling Point Determination (Microscale Method)
Given the relatively high boiling point of cinnamyl methyl carbonate, determination at reduced pressure, as reported, is practical to prevent decomposition. However, a microscale method can be used for determination at atmospheric pressure if sufficient material is available.
Methodology:
-
Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube (e.g., 10 x 75 mm).
-
Apparatus Assembly: A capillary tube, sealed at one end, is placed open-end-down into the test tube. The test tube is then attached to a thermometer.[9][10]
-
Heating: The assembly is heated in an oil bath (similar to the melting point setup). As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air and then sample vapor escape.[9][10]
-
Data Recording: Heating is continued until a rapid, continuous stream of bubbles is observed, indicating the sample is boiling. The heat source is then removed. The liquid will begin to cool, and the stream of bubbles will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at this exact moment is the boiling point.[9][10][11]
Solubility Assessment
A qualitative and semi-quantitative assessment of solubility is critical for applications in formulation and reaction chemistry.
Methodology:
-
Solvent Selection: A range of solvents of varying polarity should be tested, such as water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Procedure: To a test tube containing a small, pre-weighed amount of cinnamyl methyl carbonate (e.g., 10 mg), the solvent is added dropwise with vigorous mixing after each addition.[12]
-
Classification:
-
Soluble: If the compound dissolves completely in < 1 mL of solvent.
-
Slightly Soluble: If a significant portion dissolves, but not completely.
-
Insoluble: If little to no dissolution is observed.
-
-
Aqueous Solubility (Shake-Flask Method): For determining aqueous solubility more precisely, an excess of the compound is stirred in a buffered aqueous solution (e.g., pH 7.4 PBS) at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium.[13][14] The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified, typically by UV-Vis spectrophotometry or HPLC.
Spectroscopic and Spectrometric Characterization
While specific spectra for cinnamyl methyl carbonate are not widely published, its structure allows for clear prediction of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:
-
Aromatic Protons: A multiplet between δ 7.2-7.5 ppm corresponding to the five protons of the phenyl group.
-
Vinylic Protons: Two doublets of doublets in the δ 6.0-6.8 ppm region, characteristic of the trans-alkene protons. The large coupling constant (J ≈ 16 Hz) confirms the (E)-configuration.
-
Allylic Protons (-O-CH₂-): A doublet around δ 4.7-4.9 ppm, coupled to the adjacent vinylic proton. For comparison, the analogous protons in trans-cinnamyl acetate appear at δ 4.73 ppm.[15]
-
Methyl Protons (-O-CH₃): A sharp singlet at approximately δ 3.8 ppm.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
-
Carbonyl Carbon: The carbonate carbonyl is expected in the δ 155-165 ppm region.
-
Aromatic & Vinylic Carbons: A cluster of signals between δ 120-140 ppm. The carbon attached to the alkene (ipso-carbon) will be distinct.
-
Allylic Carbon (-O-CH₂-): A signal around δ 65-70 ppm. In trans-cinnamyl acetate, this carbon appears at δ 64.91 ppm.[15]
-
Methyl Carbon (-O-CH₃): A signal around δ 55 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
C=O Stretch (Carbonate): A strong, sharp absorption band is expected around 1740-1760 cm⁻¹ . This is a highly characteristic peak for the carbonate group.
-
C-O Stretch: Two distinct C-O stretching bands are anticipated: one for the C(=O)-O-C linkage (around 1250-1300 cm⁻¹ ) and another for the O-CH₂ linkage (around 1000-1100 cm⁻¹ ).
-
C=C Stretch (Alkene): A medium intensity band around 1650 cm⁻¹ .
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
=C-H Bending (trans-Alkene): A strong band near 960-980 cm⁻¹ is a definitive indicator of the trans disubstituted double bond.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ .
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry would provide information on the molecular weight and fragmentation pattern, aiding in structural confirmation.
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 192 , corresponding to the molecular weight of C₁₁H₁₂O₃.
-
Key Fragmentation Pathways:
-
Loss of the methoxycarbonyl radical (•COOCH₃): This would lead to a fragment at m/z = 133 , corresponding to the stable cinnamyl cation [C₉H₉]⁺. This is often a very prominent peak in cinnamyl derivatives.
-
Loss of the methoxy radical (•OCH₃): This would generate a fragment at m/z = 161 .
-
Tropylium Ion: The cinnamyl cation can rearrange to the highly stable tropylium ion at m/z = 91 .
-
Reactivity and Stability
The chemical behavior of cinnamyl methyl carbonate is dominated by the allylic carbonate system.
-
Allylic Reactivity: The molecule is an excellent substrate for transition metal-catalyzed reactions, particularly those involving palladium. The entire -O-C(O)OCH₃ group can act as a leaving group, allowing for nucleophilic substitution at the allylic position.[16] This reactivity is enhanced by the resonance stabilization of the resulting allylic carbocation intermediate.[5]
-
Hydrolysis: Carbonates can undergo hydrolysis, especially under basic or acidic conditions, to yield the corresponding alcohol and carbonic acid (which decomposes to CO₂). In the case of cinnamyl methyl carbonate, hydrolysis would regenerate cinnamyl alcohol. This reaction can be catalyzed by basic materials and is facilitated by the presence of water.[17][18][19]
-
Thermal Stability: While specific data is lacking, organic carbonates generally exhibit good thermal stability. However, at elevated temperatures, decarboxylation can occur.[20] For allylic carbonates, transition metal catalysts can facilitate decarboxylation-dehydrogenation reactions.[16]
Safety and Handling
-
Potential Hazards (Inferred):
-
Skin Sensitization: Many organic carbonates and cinnamyl derivatives are known to be skin sensitizers. Cinnamyl alcohol itself may cause an allergic skin reaction.[21] Direct skin contact should be avoided.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Combustibility: As an organic liquid/low melting solid, it should be considered combustible. Keep away from heat and open flames.[22]
-
-
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of vapors or dust.
-
Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Conclusion
Cinnamyl methyl carbonate is a molecule of significant interest due to its versatile reactivity. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, its characteristics can be reliably predicted based on its structure and comparison with well-studied analogues. The experimental protocols provided in this guide offer a clear pathway for researchers to fully characterize this compound in their own laboratories. As with any chemical, it should be handled with care, assuming potential for skin sensitization and irritation until more specific toxicological data becomes available.
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Selva, M., et al. (2013). Reactions of p-coumaryl alcohol model compounds with dimethyl carbonate. Towards the upgrading of lignin building blocks. Green Chemistry, 15(11), 3195-3203.[1][17]
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CPAchem Ltd. (2024, February 12). Safety data sheet: Cinnamyl alcohol. Retrieved from [Link][21]
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The Good Scents Company. (n.d.). methyl (E)-cinnamate, 1754-62-7. Retrieved from [Link][2]
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Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link][7]
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University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][12]
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Olsén, P., et al. (2018). Cyclic allylic carbonates as a renewable platform for protecting chemistry in water. Green Chemistry, 20(13), 2969-2973.[20][23]
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University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link][9]
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S.V.K.M's Institute of Pharmacy, Dhule. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link][8]
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National Taiwan University. (n.d.). General. 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz). Retrieved from [Link][15]
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The Good Scents Company. (n.d.). (E)-cinnamyl alcohol trans-3-phenyl-2-propen-1-ol. Retrieved from [Link][3]
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Shcherban, N. D., et al. (2021). Carboxymethylation of cinnamylalcohol with dimethyl carbonate over the slag-based catalysts. ResearchGate. Retrieved from [Link][18]
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Selva, M., et al. (2013). Reactions of p-coumaryl alcohol model compounds with dimethyl carbonate. Towards the upgrading of lignin building blocks. ResearchGate. Retrieved from [Link][19]
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chemconnections.org. (n.d.). Boiling Point Determination. Retrieved from [Link][11]
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Organic Chemistry Tutor. (n.d.). Allylic and Benzylic Reactivity. Retrieved from [Link][5]
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Scent.vn. (n.d.). Cinnamyl alcohol (CAS 4407-36-7): Odor profile, Properties, & IFRA compliance. Retrieved from [Link][5]
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Kuleshova, L. N., & Zorkii, P. M. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. Journal of Physical and Chemical Reference Data, 38(4), 819-819.[13]
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Minami, T., et al. (1985). Reactions of allylic carbonates catalyzed by palladium, rhodium, ruthenium, molybdenum, and nickel complexes; allylation of carbonucleophiles and decarboxylation- dehydrogenation. Waseda University ResearchGate. Retrieved from [Link][16]
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GESTIS Substance Database. (2025, October 30). Cyclooct-4-en-1-yl methyl carbonate. Retrieved from [Link][25]
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